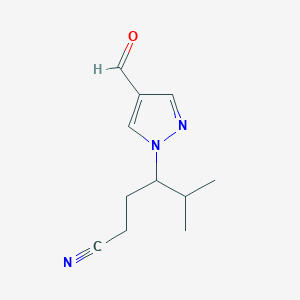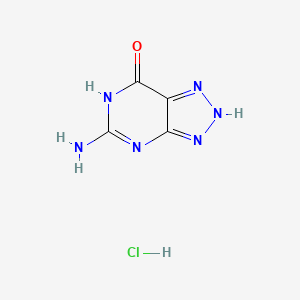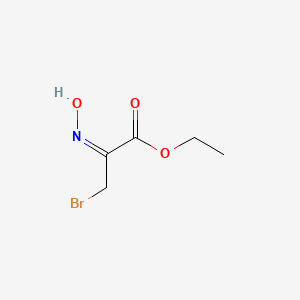
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both cyano and acetimidamide functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide typically involves the reaction of 5-methylpyrazin-2-ylmethylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be performed in a solvent like ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. The choice of raw materials and reaction conditions is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The acetimidamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amines, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Applications De Recherche Scientifique
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetimidamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyano-N-phenylacetamide
- N-Cyano-N-(2-pyridyl)acetamide
- N-Cyano-N-(benzothiazol-2-yl)acetamide
Uniqueness
N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is unique due to the presence of the 5-methylpyrazin-2-yl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate for the synthesis of compounds with unique biological and chemical properties .
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
N-cyano-N-[(5-methylpyrazin-2-yl)methyl]ethanimidamide |
InChI |
InChI=1S/C9H11N5/c1-7-3-13-9(4-12-7)5-14(6-10)8(2)11/h3-4,11H,5H2,1-2H3 |
Clé InChI |
RUIOKGOOKPIWDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)CN(C#N)C(=N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan](/img/structure/B13092134.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)

![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)





![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)

